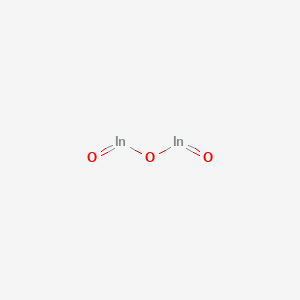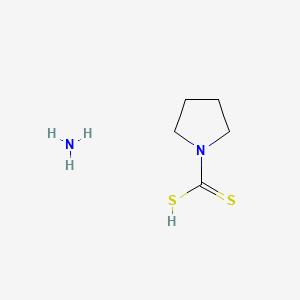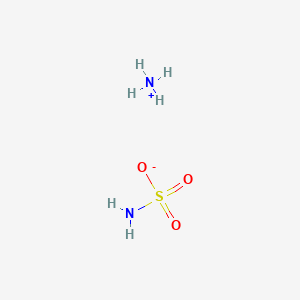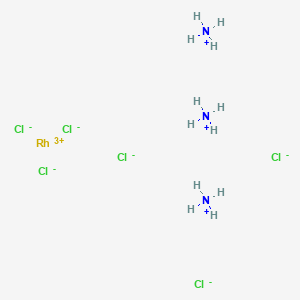
rhodium(3+) triammonium hexachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is particularly noted for its role in catalysis and its potential therapeutic applications.
準備方法
The synthesis of rhodium(3+) triammonium hexachloride typically involves the reaction of rhodium chloride with triazanium chloride under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods often involve large-scale reactions in reactors, followed by purification processes to ensure the compound’s high purity.
化学反応の分析
rhodium(3+) triammonium hexachloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state rhodium complexes.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or sodium borohydride, resulting in the formation of lower oxidation state rhodium complexes.
Substitution: Substitution reactions often occur in the presence of ligands that can replace the chloride ions in the complex, forming new rhodium-ligand complexes.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various ligands such as phosphines and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
rhodium(3+) triammonium hexachloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential biological activity, including its ability to interact with biomolecules such as DNA and proteins.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with DNA and inhibit cancer cell growth.
Industry: In industrial applications, it is used in processes such as the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which rhodium(3+) triammonium hexachloride exerts its effects involves its interaction with molecular targets such as DNA, RNA, and proteins. In the context of its anticancer activity, the compound binds to DNA, inhibiting its replication and leading to cancer cell death. Additionally, it can interact with enzymes and other proteins, affecting various cellular pathways .
類似化合物との比較
rhodium(3+) triammonium hexachloride can be compared with other similar compounds, such as:
特性
IUPAC Name |
triazanium;rhodium(3+);hexachloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3H3N.Rh/h6*1H;3*1H3;/q;;;;;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNYBYILSUWBHM-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12N3Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
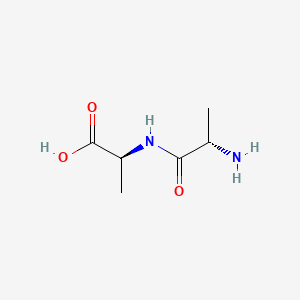

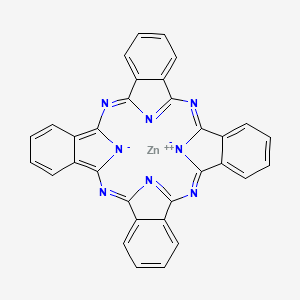
![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)
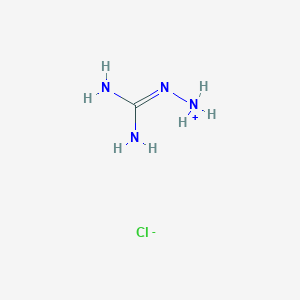
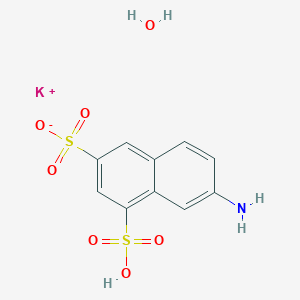
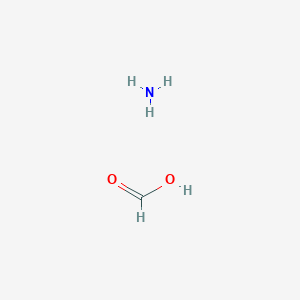

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)

